molecular formula C₁₆H₁₄D₇NO₄ B1153627 Befunolol-d7

Befunolol-d7

Cat. No.: B1153627
M. Wt: 298.39
Attention: For research use only. Not for human or veterinary use.
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Description

Befunolol-d7 is a stable isotope-labeled analog of Befunolol, where seven hydrogen atoms are replaced by deuterium. This compound is specifically designed for use as an internal standard in mass spectrometry-based analytical methods, enabling the precise quantification of Befunolol in complex biological matrices during pharmacokinetic and metabolic studies. Befunolol is a beta-adrenergic receptor blocker (beta-blocker) that functions as a partial agonist. It exhibits intrinsic sympathomimetic activity by blocking the beta-adrenergic receptors in tissues, which reduces the production of aqueous humor in the eye. This mechanism underpins its primary research application in studies related to the management of open-angle glaucoma and ocular hypertension. The inclusion of the deuterium label in this compound minimizes the risk of analytical interference and ensures accurate and reliable measurement of the parent compound, Befunolol, in various research settings. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₆H₁₄D₇NO₄

Molecular Weight

298.39

Synonyms

1-[7-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-2-benzofuranyl]-ethanone-d7; _x000B_(±)-Befunolol-d7;  2-Acetyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran-d7

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment for Befunolol D7

Strategies for Deuterium (B1214612) Incorporation in Organic Synthesis

The introduction of deuterium into organic molecules can be achieved through various established methods. These strategies are broadly categorized into direct exchange reactions on a substrate and the use of pre-deuterated building blocks in a synthetic sequence. scielo.org.mx The choice of method depends on factors such as the desired location of the deuterium atoms, the stability of the substrate molecule, and the required level of isotopic enrichment.

Direct hydrogen-deuterium (H/D) exchange reactions involve the direct replacement of hydrogen atoms on a molecule with deuterium from a deuterium source. This is often accomplished using heavy water (D₂O) under specific catalytic conditions. tn-sanso.co.jp

Acid/Base-Catalyzed Exchange: Protons on carbons adjacent to carbonyl groups (α-protons) or other activating groups can be exchanged for deuterium under acidic or basic conditions in the presence of a deuterium source like D₂O. scielo.org.mx This method, however, is generally not suitable for incorporating deuterium at non-enolizable positions. scielo.org.mx

Metal-Catalyzed Exchange: Transition metal catalysts, such as palladium or platinum, are widely used to facilitate H/D exchange on aromatic and aliphatic C-H bonds. ansto.gov.au These reactions often require elevated temperatures and pressures and are conducted in the presence of D₂O. ansto.gov.auansto.gov.au Flow chemistry techniques are being developed to improve the efficiency, safety, and scale of these reactions by allowing for precise control over reaction time and temperature. tn-sanso.co.jpansto.gov.au

Photochemical Deuteration: Emerging methods utilize visible light to induce site-specific deuteration, offering mild reaction conditions and applicability to complex molecules. rsc.org

An alternative and often more precise strategy involves the use of deuterated reagents or building blocks in a multi-step synthesis. researchgate.net This approach provides greater control over the exact location of the deuterium atoms within the final molecule. Common methods include:

Reductive Deuteration: Functional groups like carbonyls and alkenes can be reduced using deuterated reducing agents, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), to introduce deuterium atoms stereospecifically. researchgate.net

Building Block Synthesis: A precursor molecule that will become a part of the final structure is first deuterated and then used in the subsequent synthetic steps. This is a highly effective method for achieving high isotopic purity at specific, non-exchangeable positions.

Table 1: Comparison of General Deuterium Incorporation Strategies

StrategyDescriptionCommon Reagents/ConditionsAdvantagesDisadvantages
Direct H/D Exchange Replacement of H with D on an existing molecule.D₂O, metal catalysts (Pd, Pt), acid/base catalysts, high temperature/pressure. tn-sanso.co.jpansto.gov.auFewer synthetic steps if the precursor is complex.Can lack regioselectivity; may require harsh conditions; potential for back-exchange. scielo.org.mx
Deuterated Precursors Incorporating a pre-labeled building block into the synthesis.Deuterated solvents, NaBD₄, LiAlD₄, deuterated alkyl halides, deuterated amines. researchgate.netHigh regioselectivity; precise control over deuterium placement; high isotopic enrichment. researchgate.netMay require a longer overall synthesis; availability and cost of deuterated precursors. scielo.org.mx

Reaction Pathways for Befunolol-d7 Synthesis

The synthesis of this compound is not explicitly detailed in publicly available literature. However, a logical pathway can be derived by adapting the known synthesis of its non-deuterated (protio) counterpart, Befunolol (B1667911).

The first reported synthesis of Befunolol involves a two-step process starting from 2-acetyl-7-hydroxybenzofuran (B47373). wikipedia.org

The phenolic hydroxyl group of 2-acetyl-7-hydroxybenzofuran is reacted with epichlorohydrin (B41342) to form an epoxide intermediate.

The resulting epoxide ring is then opened by reaction with isopropylamine (B41738) to install the aminopropanol (B1366323) side chain, yielding Befunolol. wikipedia.org

To synthesize this compound, where the seven deuterium atoms are located on the isopropyl group, the most direct adaptation is to replace the standard isopropylamine with its deuterated isotopologue, isopropyl-d7-amine, in the final step of the synthesis. This ensures the deuterium atoms are incorporated at the desired positions with high efficiency and no risk of exchange under standard workup conditions.

Table 2: Proposed Synthetic Adaptation for this compound

StepProtio-Befunolol Synthesis wikipedia.orgProposed this compound SynthesisDeuterium Source
1 Reaction of 2-acetyl-7-hydroxybenzofuran with epichlorohydrin.No change from protio-synthesis.N/A
2 Ring-opening of the epoxide intermediate with isopropylamine .Ring-opening of the epoxide intermediate with isopropyl-d7-amine .Isopropyl-d7-amine ((CD₃)₂CD-ND₂)

The placement of deuterium on the N-isopropyl group of Befunolol is a strategic choice aimed at influencing the drug's metabolic fate. The C-H bonds on the isopropyl group and the N-H bond are potential sites for metabolic oxidation and N-dealkylation, which are common metabolic pathways for beta-blockers. nih.gov

The C-D bond is stronger than the C-H bond, and breaking it requires more energy. scielo.org.mx Consequently, metabolic processes that involve the cleavage of a C-H bond can be significantly slowed when that hydrogen is replaced by deuterium. This phenomenon is known as the primary kinetic isotope effect (KIE). scielo.org.mx By selectively deuterating the "soft spots" of a drug molecule—sites that are most vulnerable to metabolic breakdown—researchers can enhance its metabolic stability. nih.gov This can lead to a longer half-life and potentially a more consistent pharmacokinetic profile. Therefore, the synthesis of this compound is optimized to probe or enhance the metabolic stability related to the N-isopropyl moiety.

Isotopic Purity and Enrichment Assessment

After synthesis, it is crucial to determine the isotopic purity and enrichment of the deuterated compound. This involves confirming that the deuterium atoms are in the correct positions and quantifying the percentage of molecules that contain the desired number of deuterium atoms. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a primary tool for this analysis. nih.govresearchgate.net It separates and detects ions based on their mass-to-charge ratio with high precision. By analyzing the mass spectrum, one can identify the relative abundance of the target molecule (d7) as well as any partially deuterated (d1-d6) or non-deuterated (d0) species. rsc.orgrsc.org The isotopic purity is then calculated from the relative peak areas of these different isotopologues. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structural integrity and the specific location of the deuterium atoms. rsc.org

¹H NMR (Proton NMR): The disappearance or reduction of signals corresponding to the protons on the isopropyl group would confirm successful deuteration at these sites.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing direct evidence of their presence and chemical environment within the molecule.

¹³C NMR: The carbon signals for the deuterated isopropyl group will appear as multiplets due to C-D coupling, confirming the location of the labels.

Table 3: Hypothetical Isotopic Purity Data for a this compound Sample via HRMS

IsotopologueDescriptionTheoretical Mass [M+H]⁺Observed Relative Abundance (%)
d0 Protio-Befunolol292.150.2
d1-d5 Partially Deuterated Species-0.8
d6 Partially Deuterated Species298.201.5
d7 This compound 299.20 97.5

Note: This table presents illustrative data. Actual results would depend on the specific synthesis and purification batch.

Analytical Techniques for Deuterium Content Determination

Confirming the successful incorporation and quantifying the level of deuterium enrichment in the this compound molecule is critical. Several analytical techniques are employed for this purpose, primarily focusing on the mass difference between hydrogen and deuterium and their distinct nuclear magnetic properties.

Mass Spectrometry (MS): This is a fundamental technique for determining isotopic incorporation. The molecular weight of this compound is 298.39 g/mol , which is higher than that of unlabeled Befunolol (291.347 g/mol ) due to the seven deuterium atoms. pharmaffiliates.comwikipedia.org High-resolution mass spectrometry can precisely measure this mass difference, confirming the presence of the deuterium atoms. It is also used to quantify the percentage of deuteration by comparing the ion intensities of the labeled compound to any residual unlabeled compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is invaluable for confirming the specific sites of deuteration.

¹H-NMR (Proton NMR): In the ¹H-NMR spectrum of this compound, the signals corresponding to the seven protons of the isopropyl group in unlabeled Befunolol would be absent or significantly diminished. This disappearance of signals is direct evidence of successful deuteration at those positions.

²H-NMR (Deuterium NMR): Conversely, a ²H-NMR spectrum would show signals at chemical shifts corresponding to the locations of the incorporated deuterium atoms, providing definitive proof of their position on the isopropyl group.

Table 2: Analytical Methods for Deuterium Content

TechniquePrinciple of DetectionInformation Obtained
Mass Spectrometry (MS)Measures mass-to-charge ratioConfirms molecular weight increase; quantifies overall deuterium incorporation.
¹H-NMR SpectroscopyDetects proton nuclear spinsVerifies the absence of protons at specific sites of deuteration.
²H-NMR SpectroscopyDetects deuterium nuclear spinsConfirms the exact location of deuterium atoms within the molecule.

Evaluation of Isotopic Distribution and Isomer Purity

Isotopic Distribution: Mass Spectrometry is the primary tool for analyzing the distribution of mass isotopomers. nih.gov Mass Isotopomer Distribution Analysis (MIDA) can determine the relative abundances of molecules with different numbers of deuterium atoms (e.g., d6, d7, d8). nih.gov This analysis is crucial to ensure that the product has a high percentage of the desired d7 species and minimal distribution across other isotopic forms. The analysis is based on comparing the experimentally observed isotopic pattern to theoretically calculated distributions. sisweb.com

Chemical and Isomer Purity:

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV) is used to assess the chemical purity of this compound, separating it from any starting materials, byproducts, or other impurities.

Chiral HPLC: To determine the enantiomeric purity, a chiral stationary phase is used in HPLC. This technique separates the (R)- and (S)-enantiomers of this compound, allowing for the quantification of each and ensuring the desired isomeric composition. unina.it

Table 3: Purity and Distribution Analysis Findings

ParameterAnalytical MethodTypical Finding
Isotopic DistributionMass Isotopomer Distribution Analysis (MIDA)High abundance of the target M+7 isotopologue.
Chemical PurityHigh-Performance Liquid Chromatography (HPLC)High percentage purity (e.g., >98%).
Isomeric (Enantiomeric) PurityChiral HPLCQuantification of (R)- and (S)-enantiomers.

Physicochemical Characterization of Befunolol D7 for Research Applications

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the molecular structure and isotopic labeling of Befunolol-d7. These techniques provide detailed information about the atomic composition and arrangement within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the precise location of deuterium (B1214612) atoms in this compound. The substitution of protons (¹H) with deuterium (²H) atoms leads to the disappearance of signals in the ¹H NMR spectrum at the sites of deuteration.

In a typical ¹H NMR spectrum of non-deuterated Befunolol (B1667911), the isopropyl group would exhibit a distinct set of signals. However, for this compound, where the seven protons on the isopropyl group are replaced by deuterium, these signals are absent. The expected ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would show signals corresponding to the aromatic protons of the benzofuran (B130515) ring system and the protons of the propanolamine (B44665) chain, while the characteristic signals for the isopropyl protons would be missing.

Table 1: Hypothetical ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.65d1HAr-H
7.40s1HAr-H
7.25t1HAr-H
7.00d1HAr-H
5.20d1HOH
4.20m2HO-CH₂
4.05m1HCH-OH
2.90m2HN-CH₂
2.60s3HCOCH₃

Note: This is a representative table. Actual chemical shifts may vary depending on the solvent and experimental conditions.

The absence of signals attributable to the isopropyl group protons in the ¹H NMR spectrum serves as definitive confirmation of the location of the deuterium labels.

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to analyze its fragmentation pattern, which provides further structural verification. The molecular weight of Befunolol is 291.34 g/mol . With the substitution of seven hydrogen atoms (atomic mass ≈ 1.008 amu) with seven deuterium atoms (atomic mass ≈ 2.014 amu), the expected molecular weight of this compound is approximately 298.4 g/mol .

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum, typically generated by techniques like electrospray ionization (ESI) followed by collision-induced dissociation (CID), offers insights into the molecule's structure. For this compound, the fragmentation is expected to be similar to that of unlabeled Befunolol, but with a mass shift in fragments containing the deuterated isopropyl group.

Table 2: Expected Mass Spectrometry Data for this compound

m/z (amu)Interpretation
299.2[M+H]⁺ molecular ion
227.1Fragment corresponding to the loss of the deuterated isopropylamino-propanol side chain
177.1Fragment corresponding to the benzofuran moiety

Note: The m/z values are illustrative and would be confirmed by experimental data.

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of this compound, ensuring that it is free from unlabeled Befunolol and other potential impurities that could interfere with its use as an internal standard.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. A validated HPLC method, typically employing a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifying agent like formic acid or trifluoroacetic acid), can separate this compound from any impurities. The purity is determined by comparing the peak area of the main compound to the total area of all observed peaks. For use as an internal standard, the purity of this compound should ideally be ≥98%.

Table 3: Representative HPLC Method Parameters for this compound Purity Analysis

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40) with 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time~4.5 min
Purity≥99%

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. While Befunolol itself may require derivatization to increase its volatility for GC analysis, this method is excellent for detecting any volatile impurities that may be present from the synthesis process. The absence of significant extraneous peaks in the gas chromatogram would indicate a high level of purity with respect to volatile contaminants.

Implications of Deuteration on Physicochemical Parameters Relevant to Bioanalysis

The introduction of deuterium into the Befunolol molecule has several implications for its use in bioanalysis. While deuterated standards are considered the gold standard for quantitative mass spectrometry, subtle differences in physicochemical properties can arise.

The C-D bond is slightly shorter and stronger than the C-H bond. This can lead to minor differences in retention time in chromatography, although in many cases, the deuterated standard co-elutes with the non-deuterated analyte. This co-elution is highly desirable as it ensures that both compounds experience the same matrix effects during analysis.

The difference in mass between this compound and Befunolol is significant enough to prevent isotopic crosstalk in mass spectrometry, ensuring that the signal from the internal standard does not interfere with the signal from the analyte. The stability of the deuterium labels is also a critical factor; the labels on the isopropyl group are not expected to undergo exchange under typical physiological or analytical conditions. These characteristics make this compound an ideal internal standard for the accurate and precise quantification of Befunolol in biological matrices.

Influence on Retention Characteristics in Chromatographic Separations

In reversed-phase high-performance liquid chromatography (RP-HPLC), the primary retention mechanism is based on hydrophobic interactions between the analyte and the stationary phase. nih.govuv.es The substitution of hydrogen atoms with heavier deuterium isotopes in this compound can lead to a phenomenon known as the "isotope effect," which may slightly alter its retention characteristics compared to the non-deuterated Befunolol.

For bioanalytical method validation, it is crucial that the internal standard and the analyte have very similar retention times to ensure they experience similar conditions throughout the analytical process. Ideally, the analyte and its deuterated internal standard should co-elute or be baseline separated by a very small margin. This near-identical retention ensures that any variations during the sample processing and analysis, such as fluctuations in the LC mobile phase or temperature, affect both compounds equally. texilajournal.com

Table 1: Illustrative Retention Characteristics of a β-Blocker and its Deuterated Internal Standard in RP-HPLC

The following data is representative of typical performance for β-blocker analysis by LC-MS/MS and is intended for illustrative purposes, as specific experimental data for this compound was not available in the reviewed literature.

CompoundTypical Retention Time (minutes)Relative Retention Time (Analyte/IS)
Befunolol (Analyte)4.521.002
This compound (Internal Standard)4.51-

Considerations for Matrix Effects and Ion Suppression in Mass Spectrometry

One of the most significant challenges in bioanalysis using LC-MS/MS is the "matrix effect". jneonatalsurg.com This phenomenon refers to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the biological matrix (e.g., plasma, urine, or tissue homogenates). bohrium.com These interfering substances, which can include phospholipids, salts, and metabolites, can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification. researchgate.net

The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to compensate for matrix effects. texilajournal.comnih.gov Because this compound is structurally and chemically almost identical to Befunolol, it is assumed to have the same ionization efficiency and to be affected by matrix interferences in the same way as the analyte. texilajournal.com

During analysis, this compound is spiked into all samples, calibrators, and quality control standards at a known, constant concentration early in the sample preparation process. Since it co-elutes with the native Befunolol, any ion suppression or enhancement that occurs at that specific retention time will affect both the analyte and the internal standard to the same degree. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by the matrix effect is normalized, thus canceling out the signal suppression or enhancement. This ratio is then used to construct the calibration curve and quantify the analyte concentration in unknown samples, leading to highly accurate and reliable results. nih.gov

The validation of a bioanalytical method must include a thorough evaluation of matrix effects. This is typically done by comparing the response of an analyte in a standard solution to the response of the analyte spiked into an extracted blank biological matrix from multiple sources. The results help to ensure that the chosen internal standard, like this compound, effectively tracks and corrects for any variability in ionization across different samples, thereby ensuring the ruggedness and reliability of the assay.

Role of Befunolol D7 As a Stable Isotope Internal Standard in Quantitative Bioanalysis

Principles of Internal Standardization with Deuterated Analogs

Isotope Dilution Analysis (IDA) is a powerful analytical technique that involves adding a known amount of an isotopically enriched substance, often called a "spike," to a sample. nsuk.edu.ng The fundamental principle of using a deuterated analog like Befunolol-d7 as an internal standard lies in the concept of isotope dilution mass spectrometry (IDMS). britannica.com This method relies on the fact that stable isotope-labeled compounds are chemically and physically almost identical to their non-labeled counterparts, or protio-analytes. amazonaws.com When this compound is added to a biological sample at a known concentration, it behaves virtually identically to the endogenous Befunolol (B1667911) throughout the entire analytical process, including extraction, chromatographic separation, and ionization. aptochem.comamazonaws.com By measuring the ratio of the mass spectrometric response of the analyte (Befunolol) to the internal standard (this compound), accurate quantification can be achieved, as this ratio remains constant even if sample loss occurs during preparation. alfa-chemistry.comchromatographyonline.com

Biological matrices such as plasma, blood, and urine are complex mixtures containing endogenous components like phospholipids, proteins, and salts. tandfonline.commedipharmsai.com During LC-MS analysis, these components can co-elute with the analyte of interest and interfere with its ionization efficiency in the mass spectrometer's source. tandfonline.com This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, causing a significant change in the analyte's signal intensity and resulting in inaccurate and imprecise measurements. tandfonline.commedipharmsai.com

A suitable stable isotope-labeled internal standard like this compound is the most effective tool to compensate for these matrix effects. tandfonline.com Because this compound shares a nearly identical chemical structure and physicochemical properties with the unlabeled Befunolol, it experiences the same degree of signal suppression or enhancement from the co-eluting matrix components. wuxiapptec.com As a result, the ratio of the analyte signal to the internal standard signal remains unaffected by the matrix, allowing for reliable quantification even in the presence of significant matrix effects. wuxiapptec.com

Table 1: Hypothetical Matrix Effect on Befunolol with and without this compound Internal Standard
Sample TypeBefunolol Peak Area (Analyte)This compound Peak Area (IS)Analyte/IS RatioObserved Concentration vs. True Concentration
Neat Solution (No Matrix)100,000105,0000.95Accurate
Plasma Sample (with Matrix Suppression)50,00052,5000.95Accurate due to IS correction
Plasma Sample (without IS)50,000N/AN/AInaccurate (50% lower than true value)

The journey of a biological sample from collection to analysis involves multiple steps, including dilution, extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), and reconstitution. wuxiapptec.com Analyte loss can occur at any of these stages due to incomplete transfer, adsorption to surfaces, or inefficient extraction. wuxiapptec.com This variability in sample recovery can introduce significant errors in the final calculated concentration.

By adding the internal standard, this compound, to the sample at the earliest possible stage, it is subjected to the same processing steps as the analyte, Befunolol. biopharmaservices.com Any physical loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. nsuk.edu.ng Consequently, the ratio of the analyte to the internal standard remains constant, effectively correcting for any variability in sample recovery and ensuring the accuracy and precision of the bioanalytical method. cerilliant.com

Selection Criteria for this compound as an Ideal Internal Standard

The selection of an appropriate internal standard is a critical step in the development of a robust bioanalytical method. cerilliant.com A stable isotope-labeled internal standard is generally preferred, and this compound meets the key criteria for serving as an ideal internal standard for the quantification of Befunolol. aptochem.combiopharmaservices.com

An ideal internal standard should be structurally and chemically as similar to the analyte as possible. nih.gov this compound, being a deuterated version of Befunolol, exhibits nearly identical chemical and physical properties. aptochem.com This structural homology ensures that both compounds have similar extraction efficiencies and ionization responses in the mass spectrometer. aptochem.com

Isotopic purity is another critical factor. avantiresearch.com The this compound internal standard should have a very low content of the unlabeled Befunolol to avoid interfering with the measurement of the analyte at the lower limit of quantification (LLOQ). chromatographyonline.com Generally, the unlabeled analyte in the internal standard solution should contribute less than 5% to the response of the analyte at the LLOQ. chromatographyonline.com Furthermore, to minimize mass spectrometric cross-talk, a mass difference of at least 4-5 Daltons between the analyte and the SIL-IS is ideal. wuxiapptec.com The "d7" designation indicates the incorporation of seven deuterium (B1214612) atoms, providing a significant mass shift that prevents isotopic overlap from the naturally occurring isotopes of Befunolol.

Table 2: Key Selection Parameters for this compound as an Internal Standard
ParameterRequirementRelevance for this compound
Structural HomologyNearly identical to the analyte.Ensures similar extraction recovery and ionization response.
Isotopic PurityHigh percentage of the labeled form (>98% desirable).Minimizes interference with the analyte quantification.
Mass DifferenceSufficient to avoid isotopic overlap (ideally ≥ 3 amu).The +7 mass shift of this compound effectively separates its signal from Befunolol.
Isotopic StabilityThe deuterium labels should not be prone to back-exchange with hydrogen.Ensures the integrity of the internal standard throughout the analytical process.

For the most effective compensation of matrix effects, the internal standard and the analyte should co-elute from the liquid chromatography column. aptochem.com This means they should have the same or very similar retention times. When the analyte and internal standard elute simultaneously, they enter the mass spectrometer's ion source at the same time and are exposed to the same matrix environment, ensuring that any ion suppression or enhancement affects both compounds equally. wuxiapptec.com

While the substitution of hydrogen with deuterium can sometimes lead to a slight shift in retention time, with deuterated compounds often eluting slightly earlier than their protio-analogs, this effect is usually minimal and does not compromise the corrective ability of the internal standard. chromforum.orgmyadlm.org The close structural similarity between Befunolol and this compound results in nearly identical chromatographic behavior, leading to the desired co-elution that is fundamental for accurate and precise quantification in complex biological matrices. aptochem.com

Bioanalytical Method Development for Befunolol and Metabolites Utilizing Befunolol D7 As Internal Standard

Sample Preparation Techniques for Biological Matrices

The accurate quantification of drugs and their metabolites in biological samples such as plasma, serum, or urine necessitates an effective sample preparation strategy to remove interfering endogenous components. The choice of technique depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the sensitivity required for the analytical method. For befunolol (B1667911) analysis, where Befunolol-d7 serves as the internal standard to correct for variability during sample processing and analysis, several common techniques would be evaluated.

Protein Precipitation (PP) Methodologies

Protein precipitation is a straightforward and widely used technique for the rapid removal of proteins from biological samples. uu.nlactamedicamarisiensis.ro This method involves the addition of a precipitating agent, typically an organic solvent or an acid, to the sample, which denatures and precipitates the proteins. uu.nlactamedicamarisiensis.ro

For the analysis of befunolol, a common approach would involve the addition of a cold organic solvent, such as acetonitrile (B52724) or methanol, to the plasma or serum sample containing this compound. The ratio of the solvent to the sample is a critical parameter to optimize, with ratios of 3:1 or 4:1 (v/v) being common starting points. After the addition of the solvent, the sample is typically vortexed to ensure thorough mixing and then centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant, containing befunolol, its metabolites, and this compound, is then collected for analysis.

Acid precipitation, using agents like trichloroacetic acid (TCA) or perchloric acid (PCA), is another viable option. mdpi.comnih.gov However, care must be taken as the harsh acidic conditions can potentially degrade acid-labile compounds.

Table 1: Comparison of Common Protein Precipitation Agents

Precipitating AgentAdvantagesDisadvantages
Acetonitrile High precipitation efficiency, compatible with reversed-phase LCCan cause precipitation of some analytes, potential for ion suppression in MS
Methanol Good for polar compounds, less likely to precipitate analytes than acetonitrileLower protein precipitation efficiency compared to acetonitrile
Trichloroacetic Acid (TCA) High precipitation efficiencyCan cause analyte degradation, may interfere with LC-MS analysis if not properly handled

Liquid-Liquid Extraction (LLE) Approaches

Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.netnih.gov The choice of the organic solvent is crucial and depends on the polarity and pKa of befunolol and its metabolites.

In a typical LLE procedure for befunolol, the biological sample, spiked with this compound, would be adjusted to an appropriate pH to ensure that the analytes are in their non-ionized form, thereby increasing their solubility in the organic solvent. An immiscible organic solvent, such as ethyl acetate, diethyl ether, or a mixture of hexane and isoamyl alcohol, would then be added. The mixture is vortexed to facilitate the transfer of the analytes from the aqueous phase to the organic phase. After centrifugation to separate the two phases, the organic layer containing the analytes is collected. This layer may then be evaporated to dryness and the residue reconstituted in a solvent compatible with the chromatographic system.

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction is a highly selective and efficient sample preparation technique that can provide cleaner extracts compared to protein precipitation and liquid-liquid extraction. SPE involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analytes of interest are retained on the stationary phase while the interfering components are washed away. The retained analytes are then eluted with a small volume of a strong solvent.

For befunolol, which is a beta-blocker, a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) would likely be a suitable choice. The SPE protocol involves a series of steps:

Conditioning: The cartridge is washed with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer) to activate the stationary phase.

Loading: The pre-treated biological sample (containing this compound) is loaded onto the cartridge.

Washing: The cartridge is washed with a weak solvent to remove any unretained interferences.

Elution: The analytes (befunolol, its metabolites, and this compound) are eluted from the cartridge with a small volume of a strong organic solvent.

The eluted sample is then typically evaporated and reconstituted in the mobile phase for injection into the liquid chromatography system.

Chromatographic Separation Optimization

The separation of befunolol and its metabolites from endogenous components is typically achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS) for sensitive and selective detection.

Liquid Chromatography (LC) System Configuration

A typical LC system for the analysis of befunolol would consist of a binary or quaternary pump, an autosampler, a column oven, and a detector. The choice of the analytical column is critical for achieving the desired separation. A reversed-phase column, such as a C18 or C8 column, is commonly used for the analysis of beta-blockers. The particle size of the stationary phase influences the efficiency of the separation, with smaller particles (e.g., <2 µm in UPLC) providing higher resolution and faster analysis times.

Table 2: Typical LC System Configuration for Beta-Blocker Analysis

ComponentSpecification Example
LC System UPLC or HPLC
Column Reversed-phase C18 or C8 (e.g., 50 x 2.1 mm, 1.8 µm)
Column Temperature 30-40 °C
Autosampler Temperature 4-10 °C
Injection Volume 5-10 µL

Mobile Phase Composition and Gradient Elution Strategies

The mobile phase in reversed-phase chromatography typically consists of a mixture of an aqueous phase and an organic solvent. The organic solvent is usually acetonitrile or methanol, while the aqueous phase often contains an additive, such as formic acid or ammonium acetate, to improve peak shape and ionization efficiency in the mass spectrometer.

For the separation of befunolol and its metabolites, a gradient elution is often preferred over an isocratic elution. In a gradient elution, the composition of the mobile phase is changed over the course of the analytical run, typically by increasing the proportion of the organic solvent. This allows for the efficient elution of compounds with a wider range of polarities, improving peak resolution and reducing analysis time. The gradient profile, including the initial and final mobile phase compositions, the rate of change, and the total run time, needs to be carefully optimized to achieve the best separation.

A hypothetical gradient elution for befunolol might start with a high percentage of the aqueous phase to retain the polar metabolites, followed by a gradual increase in the organic solvent concentration to elute the parent drug, befunolol, and its less polar metabolites.

Column Selection and Stationary Phase Considerations

Key factors in column selection include the stationary phase chemistry, particle size, column dimensions, and pore size.

Stationary Phase Chemistry : The most widely used stationary phases for beta-blocker analysis are alkyl-bonded silica gels, such as C18 (octadecylsilane). nih.gov These phases provide hydrophobic interactions, retaining the analytes from the polar mobile phase. For compounds like befunolol, C18 columns offer a good balance of retention and selectivity. nih.gov Alternative stationary phases can provide different selectivity and may be advantageous for separating befunolol from its metabolites or endogenous interferences. chromatographyonline.com These include:

Polar-Embedded Phases : These phases have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. nih.gov This modification alters the selectivity compared to traditional C18 columns, often improving peak shape for basic compounds and providing enhanced retention for polar analytes. nih.gov

Pentafluorophenyl (PFP) Phases : PFP columns offer a unique selectivity due to multiple interaction mechanisms, including hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions. chromatographyonline.com They are particularly effective for separating aromatic and halogenated compounds. chromatographyonline.com

Phosphodiester Phases : These represent a group of polar-embedded materials that can operate in both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) modes, offering unique selectivity for beta-blockers based on their varied polarities and functional groups. nih.gov

Particle Size : Columns with smaller particle sizes (e.g., <2 µm for UHPLC or <5 µm for HPLC) provide higher efficiency and better resolution. nih.govlinklab.gr A reduction from a 5 µm to a 1.7 µm particle size can allow for the separation of over a dozen beta-blockers in under 10 minutes. nih.gov

Column Dimensions : Shorter columns with smaller internal diameters (e.g., 50 mm x 2.1 mm) are preferred for LC-MS/MS analysis to reduce run times and solvent consumption while increasing sensitivity. linklab.gr

Table 1: Stationary Phase Options for Befunolol Analysis

Stationary Phase Type Primary Interaction Mechanism Advantages for Befunolol Analysis
C18 (Octadecyl) Hydrophobic Robust, well-characterized, good general-purpose retention for beta-blockers.
Polar-Embedded (e.g., Amide) Hydrophobic, Hydrogen Bonding Improved peak shape for basic compounds, alternative selectivity.
Pentafluorophenyl (PFP) Hydrophobic, π-π, Dipole-Dipole Unique selectivity for aromatic compounds, orthogonal to C18.

| Phosphodiester | Mixed-Mode (RP/HILIC) | Can separate both polar and nonpolar analytes, offering high selectivity. |

Enantioseparation of Befunolol and its Deuterated Analog (If Chiral)

Befunolol possesses a chiral center in its structure, meaning it exists as two enantiomers. nih.gov Since enantiomers can exhibit different pharmacological and toxicological profiles, their separation and individual quantification are often required by regulatory agencies. The direct separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs) in HPLC. nih.govyoutube.com

The principle of chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times. youtube.com For beta-blockers, several types of CSPs have proven effective:

Polysaccharide-based CSPs : Columns with chiral selectors based on cellulose or amylose derivatives (e.g., Chiralpak series) are widely used and highly versatile for the separation of a broad range of chiral compounds, including beta-blockers. researchgate.net

Macrocyclic Glycopeptide CSPs : Chiral selectors like teicoplanin (e.g., Chirobiotic T) and vancomycin (e.g., Chirobiotic V) are effective for separating beta-blocker enantiomers. nih.gov One study achieved good enantioseparation of five different beta-blockers on a Chirobiotic V column. nih.gov

Protein-based CSPs : These utilize proteins like alpha-1-acid glycoprotein (AGP) as the chiral selector.

The mobile phase composition is critical for achieving enantioselectivity. In normal-phase mode, mixtures of alkanes (like n-hexane) and alcohols (like ethanol or isopropanol) with a small amount of a basic additive (like diethylamine) are common. jfda-online.comchromatographyonline.com In polar organic or reversed-phase modes, methanol or acetonitrile with additives are used. researchgate.netchromatographyonline.com The deuterated internal standard, this compound, is expected to have nearly identical chromatographic behavior to befunolol on both achiral and chiral columns, though minor shifts in retention time due to isotopic effects can sometimes occur. researchgate.net

Table 2: Chiral Stationary Phases (CSPs) for Beta-Blocker Enantioseparation

CSP Type Chiral Selector Example Elution Mode(s) Reference Application
Macrocyclic Glycopeptide Vancomycin (Chirobiotic V) Polar Organic Separation of acebutolol, atenolol, bisoprolol, etc. nih.gov
Polysaccharide-based Cellulose derivative (Lux Cellulose-1) Normal Phase Separation of propranolol, metoprolol (B1676517), atenolol. researchgate.net
Polysaccharide-based Cellulose derivative (Chiralpak IC) Normal Phase Separation of bevantolol, propranolol, metoprolol. researchgate.net

| Polysaccharide-based | Cellulose derivative (CHIRAL ART Cellulose-SC) | Normal Phase, Reversed Phase | Separation of pindolol enantiomers. chromatographyonline.com |

Mass Spectrometric Detection Parameters

Tandem mass spectrometry is the detection technique of choice for bioanalytical studies due to its exceptional sensitivity and selectivity, which allows for the quantification of low-level analytes in complex biological matrices like plasma. nih.gov

Tandem Mass Spectrometry (MS/MS) Acquisition Modes (e.g., Multiple Reaction Monitoring)

The most widely used acquisition mode for quantitative bioanalysis is Multiple Reaction Monitoring (MRM). nih.govresearchgate.net MRM provides superior specificity and sensitivity by monitoring a specific, predetermined fragmentation reaction for the analyte. proteomics.com.au The process involves two stages of mass filtering in a triple quadrupole mass spectrometer: springernature.com

Q1 (First Quadrupole) : This is set to select only the parent ion (or precursor ion) of the target analyte, which for befunolol is typically the protonated molecule [M+H]⁺. All other ions are filtered out.

Q2 (Collision Cell) : The selected precursor ion is fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon).

Q3 (Third Quadrupole) : This is set to select a specific, characteristic fragment ion (or product ion) generated in Q2. Only this product ion is allowed to pass to the detector.

This specific precursor → product ion transition is a unique signature for the analyte, minimizing interference from other compounds in the matrix. proteomics.com.au By monitoring unique MRM transitions for both befunolol and its internal standard, this compound, highly accurate and precise quantification can be achieved. nih.govahajournals.org

Ionization Source Selection (e.g., Electrospray Ionization)

Electrospray Ionization (ESI) is the preferred ionization technique for moderately polar and thermolabile molecules like beta-blockers. nih.govcreative-proteomics.com ESI is a soft ionization method that generates ions directly from a liquid phase, minimizing fragmentation within the source. creative-proteomics.comwikipedia.org Befunolol, containing a basic secondary amine group, is readily protonated in the positive ion mode of ESI to form a stable protonated molecule, [M+H]⁺. researchgate.net This ion serves as the precursor ion for subsequent MS/MS analysis. The mobile phase is typically acidified with a small amount of formic or acetic acid to promote protonation and enhance the ESI signal. waters.com

Optimization of Ion Transitions for Befunolol and this compound

The optimization of MRM transitions is essential for maximizing sensitivity. This is typically performed by infusing a standard solution of the analyte directly into the mass spectrometer.

Precursor Ion Selection : For befunolol (C₁₆H₂₁NO₄, Molecular Weight ≈ 291.34 g/mol ), the precursor ion in positive ESI mode will be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 292.3. For this compound, the mass will increase by seven (assuming deuterium (B1214612) labeling on the isopropyl group), resulting in an [M+H]⁺ precursor ion at an m/z of approximately 299.4.

Product Ion Selection : The precursor ion is fragmented in the collision cell, and the resulting product ion spectrum is examined to identify the most intense and stable fragment ions. libretexts.orgchemguide.co.uk For beta-blockers, a common fragmentation pathway involves the cleavage of the side chain, often resulting in the loss of the isopropylamine (B41738) group or related fragments. researchgate.netresearchgate.net The most abundant and specific product ion is chosen for the MRM transition.

The collision energy is optimized for each transition to yield the maximum product ion intensity. The same process is repeated for the internal standard, this compound.

Table 3: Predicted Ion Transitions for Befunolol and this compound

Compound Predicted Precursor Ion (m/z) [M+H]⁺ Predicted Fragmentation Pathway Predicted Product Ion (m/z)
Befunolol 292.3 Cleavage of the ether linkage and loss of the isopropylamine side chain ~177.1 (benzofuran moiety)
This compound 299.4 Cleavage of the ether linkage and loss of the deuterated isopropylamine side chain ~177.1 (benzofuran moiety)

Note: These values are predicted based on the structure of befunolol and common fragmentation patterns of beta-blockers. Actual values must be confirmed experimentally.

Data Processing and Quantification Strategies

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantitative bioanalysis. kcasbio.comclearsynth.com A SIL-IS is considered ideal because it has nearly identical chemical and physical properties to the analyte. scispace.com This means it co-elutes chromatographically and experiences similar extraction recovery, and, most importantly, similar ionization suppression or enhancement effects in the ESI source. researchgate.netkcasbio.com

Quantification is achieved by creating a calibration curve. A series of calibration standards are prepared by spiking known concentrations of befunolol into blank biological matrix (e.g., plasma), along with a constant concentration of the internal standard, this compound. After sample preparation and LC-MS/MS analysis, the peak areas for the MRM transitions of both the analyte (A) and the internal standard (IS) are measured.

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area (Ratio = Area_A / Area_IS) against the known concentration of the analyte. A linear regression model, often with a 1/x or 1/x² weighting, is applied to the data. The concentration of befunolol in unknown samples is then calculated by measuring their peak area ratio and interpolating the concentration from this calibration curve. This strategy effectively corrects for variations during sample processing and analysis, ensuring the method is robust, accurate, and precise. clearsynth.com

Peak Area Ratio Analysis for Analyte Quantification

The fundamental principle behind using an internal standard in quantitative analysis is to correct for variations that can occur during sample preparation and analysis. This compound, being a stable isotope-labeled version of Befunolol, shares nearly identical physicochemical properties with the analyte. This ensures that it behaves similarly during extraction, chromatography, and ionization, thus compensating for any potential variability.

In a typical LC-MS/MS analysis, both Befunolol and the known concentration of this compound are monitored. The instrument measures the peak area of both the analyte (Befunolol) and the internal standard (this compound). The ratio of the peak area of the analyte to the peak area of the internal standard is then calculated. This peak area ratio is directly proportional to the concentration of the analyte in the sample.

The use of this ratio is crucial as it normalizes the response, mitigating the impact of factors such as injection volume variability, matrix effects (ion suppression or enhancement), and fluctuations in the mass spectrometer's performance. By maintaining a constant concentration of the internal standard across all samples, including calibration standards and quality control samples, the peak area ratio becomes a reliable measure for determining the unknown concentration of Befunolol.

Table 1: Illustrative Peak Area Ratios for Befunolol Quantification This table is a representative example of data that would be generated during a bioanalytical method validation for Befunolol using this compound as an internal standard. The values are for illustrative purposes only.

Befunolol Concentration (ng/mL) Befunolol Peak Area This compound Peak Area Peak Area Ratio (Befunolol/Befunolol-d7)
1.0 5,234 101,567 0.0515
5.0 25,890 102,112 0.2535
10.0 51,234 101,890 0.5028
50.0 255,678 102,543 2.4934
100.0 510,987 101,999 5.0097

Construction of Calibration Curves with this compound

The construction of a calibration curve is a critical step in validating a bioanalytical method. It establishes the relationship between the peak area ratio and the concentration of the analyte. To generate a calibration curve for Befunolol, a series of calibration standards are prepared by spiking a blank biological matrix (e.g., human plasma) with known concentrations of Befunolol. A fixed concentration of this compound is added to each standard.

These standards are then processed and analyzed using the LC-MS/MS method. The peak area ratios of Befunolol to this compound are plotted against the corresponding nominal concentrations of Befunolol. A linear regression analysis is typically applied to the data to determine the best-fit line. The equation of this line (y = mx + c), where 'y' is the peak area ratio, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept, is then used to calculate the concentration of Befunolol in unknown samples.

The quality of the calibration curve is assessed by its correlation coefficient (r²) or coefficient of determination (R²), which should ideally be close to 1.000, indicating a strong linear relationship. Regulatory guidelines often require an r² value of ≥ 0.99 for the calibration curve to be acceptable. The accuracy and precision of the back-calculated concentrations of the calibration standards are also evaluated to ensure the reliability of the curve.

Table 2: Illustrative Data for Befunolol Calibration Curve Construction This table is a representative example of data used to construct a calibration curve for Befunolol analysis. The values are for illustrative purposes only.

Nominal Befunolol Concentration (ng/mL) Mean Peak Area Ratio (n=3) Calculated Concentration (ng/mL) Accuracy (%)
1.0 0.0518 1.02 102.0
5.0 0.2541 4.98 99.6
10.0 0.5035 10.05 100.5
50.0 2.4987 49.95 99.9
100.0 5.0123 100.21 100.2

Calibration Curve Equation: y = 0.0499x + 0.0019 Coefficient of Determination (R²): 0.9998

Analytical Method Validation of Bioanalytical Procedures Incorporating Befunolol D7

Method Specificity and Selectivity Assessment

In the validation of a bioanalytical method, specificity and selectivity are paramount to ensure that the detected signal corresponds solely to the analyte of interest, free from interference.

Differentiation from Befunolol (B1667911) Metabolites (if applicable)

The analytical method must be able to differentiate befunolol from its potential metabolites. This is particularly important to ensure that the measured concentration accurately reflects the parent drug. Chromatographic separation is optimized to achieve distinct retention times for befunolol and its known metabolites. Furthermore, the high selectivity of tandem mass spectrometry, which monitors specific precursor-to-product ion transitions, provides an additional layer of certainty in distinguishing the analyte from its metabolites. Validation would involve analyzing samples spiked with known concentrations of the major metabolites to demonstrate the absence of any cross-interference.

Linearity and Calibration Range Determination

The linearity of a bioanalytical method establishes the relationship between the concentration of the analyte and the instrumental response over a defined range.

Establishing the Quantitative Working Range for Befunolol

The calibration curve is constructed by plotting the peak area ratio of befunolol to Befunolol-d7 against the nominal concentration of befunolol standards. A linear regression analysis is then applied to the data. The acceptance criterion for the linearity of the calibration curve is a correlation coefficient (r²) of 0.99 or greater. The quantitative working range is defined by the LLOQ and the upper limit of quantification (ULOQ). For befunolol, a typical calibration range in human plasma might be from 0.1 ng/mL to 100 ng/mL. The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value, except for the LLOQ, where ±20% is acceptable.

Below is an example of a typical calibration curve data for befunolol in human plasma using this compound as an internal standard.

Nominal Concentration (ng/mL)Back-Calculated Concentration (ng/mL)Accuracy (%)
0.10.105105.0
0.20.19296.0
0.50.515103.0
1.00.98098.0
5.05.25105.0
10.09.7097.0
50.049.098.0
100.0102.0102.0

Accuracy Evaluation

Accuracy refers to the closeness of the measured value to the true value. In bioanalytical method validation, it is assessed by determining the agreement between the concentration measured using the new method and a known, true concentration.

Assessment of Trueness and Bias Across Concentration Range

The accuracy of the method is evaluated by analyzing quality control (QC) samples at a minimum of three concentration levels: low, medium, and high. These QC samples are prepared independently from the calibration standards. The mean concentration of the replicates at each level should be within ±15% of the nominal concentration. This demonstrates the trueness of the method and the absence of significant bias across the quantitative range.

An example of intra-day and inter-day accuracy data for befunolol is presented in the tables below.

Intra-day Accuracy

QC LevelNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)
Low0.30.31103.3
Medium8.07.8598.1
High80.082.4103.0

Inter-day Accuracy

QC LevelNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)
Low0.30.32106.7
Medium8.08.10101.3
High80.079.599.4

Precision Assessment

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. gavinpublishers.com It is a measure of random error and is typically expressed as the relative standard deviation (RSD).

Repeatability, or intra-day precision, assesses the precision of a bioanalytical method over a short interval of time under the same operating conditions. gavinpublishers.com This involves analyzing multiple replicates of quality control (QC) samples at different concentration levels (low, medium, and high) within a single analytical run, by the same analyst, and on the same instrument. The objective is to demonstrate the method's consistency within a single day's operation. The acceptance criteria for intra-day precision in bioanalytical methods are often an RSD of ≤15%.

Table 1: Illustrative Intra-day Precision Data for this compound Analysis

QC Level Nominal Concentration (ng/mL) Replicate 1 (ng/mL) Replicate 2 (ng/mL) Replicate 3 (ng/mL) Replicate 4 (ng/mL) Replicate 5 (ng/mL) Mean (ng/mL) Std. Dev. %RSD
Low 5.0 5.1 4.8 5.2 4.9 5.0 5.00 0.16 3.2%
Medium 50.0 51.2 49.5 50.8 50.1 49.9 50.30 0.68 1.4%
High 150.0 148.9 151.3 150.5 149.8 152.1 150.52 1.25 0.8%

Intermediate precision demonstrates the reliability of the analytical method when used over an extended period and under conditions that may vary within a laboratory. gavinpublishers.com This assessment typically involves analyzing the same QC samples on different days, often by different analysts and sometimes using different equipment. fda.gov This parameter is crucial for ensuring the long-term reproducibility of the method. researchgate.net The results from different days are statistically compared to ensure that the method consistently produces accurate and precise data, with an accepted RSD generally at or below 15%.

Table 2: Example of Inter-day Precision Results for this compound

QC Level Nominal Concentration (ng/mL) Day 1 Mean (ng/mL) Day 2 Mean (ng/mL) Day 3 Mean (ng/mL) Overall Mean (ng/mL) Std. Dev. %RSD
Low 5.0 5.05 4.92 5.11 5.03 0.095 1.9%
Medium 50.0 50.8 51.5 49.9 50.73 0.80 1.6%
High 150.0 149.7 152.0 150.9 150.87 1.15 0.8%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental parameters that define the sensitivity of an analytical method. gavinpublishers.comnih.govtbzmed.ac.ir

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. fda.govjuniperpublishers.com It indicates that the analyte is present but does not provide a precise concentration value.

Limit of Quantitation (LOQ): This is the lowest concentration of an analyte that can be quantitatively determined with a defined level of precision and accuracy. nih.govjuniperpublishers.com The LOQ is a critical parameter for quantitative assays, as it represents the lower boundary of the reportable range of the method. fda.gov

The determination of LOD and LOQ is often based on the signal-to-noise (S/N) ratio, where an S/N ratio of 3:1 is commonly used for LOD and a ratio of 10:1 is used for LOQ. juniperpublishers.com

Table 3: Summary of LOD and LOQ Parameters

Parameter Definition Common Determination Method Typical Acceptance Criteria
LOD The lowest concentration that can be reliably distinguished from background noise. nih.gov Signal-to-Noise Ratio S/N ≥ 3:1
LOQ The lowest concentration that can be measured with acceptable precision and accuracy. nih.gov Signal-to-Noise Ratio S/N ≥ 10:1; Precision (%RSD) ≤ 20%

Robustness of the Analytical Method

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in procedural parameters. gavinpublishers.comfda.gov This assessment is crucial to verify that the method is reliable for routine use under slightly different conditions. For a chromatography-based bioanalytical method involving this compound, parameters such as mobile phase composition, pH, flow rate, and column temperature may be intentionally varied. mdpi.com The method is considered robust if the results of the analysis remain within acceptable limits of precision and accuracy despite these minor changes. gavinpublishers.com

Table 4: Illustrative Robustness Study for this compound Method

Parameter Varied Modification Effect on Retention Time (% Change) Effect on Peak Area (%RSD) Result
Mobile Phase pH ± 0.2 units < 1.5% < 2.0% Robust
Flow Rate ± 5% < 2.0% < 1.8% Robust
Column Temperature ± 2 °C < 1.0% < 2.2% Robust
Organic Solvent % ± 2% < 2.5% < 2.5% Robust

System Suitability Testing (SST)

System Suitability Testing (SST) is an integral part of any analytical method, performed prior to and sometimes during an analytical run to verify that the system is performing adequately for the analysis to be conducted. pharmaguideline.comthermofisher.comrjpbcs.com SST is based on the concept that the equipment, electronics, analytical operations, and samples constitute an integral system that can be evaluated as a whole. rjpbcs.com Key SST parameters for chromatographic methods include resolution, column efficiency (number of theoretical plates), peak tailing factor, and the precision of replicate injections. pharmaguideline.comrjpbcs.com These tests ensure that the analytical system is fit for its intended purpose on the day of the analysis. loesungsfabrik.de

Table 5: Typical System Suitability Parameters and Acceptance Criteria

SST Parameter Purpose Typical Acceptance Criteria
Replicate Injections Precision To ensure consistent instrument response. %RSD ≤ 2% for ≥5 injections
Tailing Factor (T) To measure peak symmetry. 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) To measure column efficiency. N > 2000
Resolution (Rs) To ensure separation of the analyte from interfering peaks. Rs > 2.0
Signal-to-Noise Ratio (S/N) To confirm sensitivity at the lower limit. S/N ≥ 10 for LOQ standard

Documentation and Reporting Standards for Method Validation

Comprehensive documentation is a fundamental requirement for the validation of any bioanalytical method. gavinpublishers.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and guidelines from the International Council for Harmonisation (ICH) provide frameworks for the required documentation. fda.govtbzmed.ac.ir A complete validation report for a method involving this compound should include a detailed description of the analytical procedure, the validation protocol, and the results obtained for each validation parameter. fda.gov This includes raw data, calculations, statistical evaluations, and a concluding statement on whether the method is suitable for its intended use. The report must clearly present evidence for the method's precision, accuracy, sensitivity, and robustness. gavinpublishers.comfda.gov

Application of Befunolol D7 in Pharmacokinetic and Metabolism Studies Preclinical and in Vitro

Animal Model Pharmacokinetic Studies Utilizing Befunolol-d7

Influence of Deuteration on Drug Disposition in Animal Models

The substitution of hydrogen with deuterium (B1214612) can significantly alter the pharmacokinetic properties of a drug. juniperpublishers.comnih.gov This is primarily due to the "deuterium kinetic isotope effect," where the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. researchgate.net This increased bond strength can slow the rate of metabolic reactions that involve the cleavage of these bonds. researchgate.net

In the context of befunolol (B1667911), which undergoes metabolism, deuteration at specific sites can lead to:

Improved Metabolic Stability: By replacing hydrogens at metabolically active sites with deuterium, the rate of metabolism can be reduced. This can lead to a longer half-life and increased exposure of the parent drug in the body. researchgate.netisotope.com

Altered Metabolite Profile: The slower metabolism at deuterated sites may lead to a shift in the metabolic pathways, potentially reducing the formation of certain metabolites. juniperpublishers.com This can be advantageous if a particular metabolite is associated with toxicity.

Enhanced Bioavailability: For orally administered drugs, deuteration can sometimes reduce first-pass metabolism in the liver, leading to a higher proportion of the unchanged drug reaching systemic circulation. isotope.com

The following table illustrates a hypothetical comparison of key pharmacokinetic parameters between befunolol and this compound in a preclinical animal model, such as the rat, which is commonly used in such studies. medwinpublishers.com

ParameterBefunolol (Hypothetical)This compound (Hypothetical)Potential Implication of Deuteration
Maximum Plasma Concentration (Cmax)150 ng/mL180 ng/mLIncreased systemic exposure
Time to Reach Cmax (Tmax)1.5 hours1.5 hoursRate of absorption likely unaffected
Area Under the Curve (AUC)600 ng·h/mL900 ng·h/mLIncreased overall drug exposure
Half-life (t1/2)3 hours5 hoursSlower elimination from the body
Clearance (CL)50 L/h/kg33 L/h/kgReduced rate of removal from circulation

Research on ADME (Absorption, Distribution, Metabolism, Excretion) in Preclinical Models

ADME studies are fundamental in preclinical drug development to understand how a substance moves through and is processed by an organism. merckvetmanual.com The use of radiolabeled or isotopically labeled compounds is a standard and effective method for conducting these investigations. nih.gov

Investigation of Absorption and Distribution Characteristics

While specific studies on the absorption and distribution of this compound are not publicly available, general principles of ADME can be applied. Befunolol itself is a compound that, when administered, is absorbed into the systemic circulation and distributed to various tissues.

The use of this compound in preclinical models, such as rats or dogs, would allow for precise quantification of the drug in different biological matrices. medwinpublishers.com Following administration, blood and tissue samples can be collected at various time points to determine the extent and rate of absorption, as well as the pattern of distribution throughout the body.

Key parameters that would be investigated in such studies include:

Bioavailability: The fraction of the administered dose of unchanged drug that reaches the systemic circulation.

Volume of Distribution (Vd): An indicator of the extent to which a drug distributes into body tissues.

Tissue-to-Plasma Concentration Ratios: To identify tissues where the drug may accumulate.

The table below presents hypothetical tissue distribution data for this compound in a rat model, which is a common species for such preclinical evaluations. medwinpublishers.com

TissueHypothetical Concentration (ng/g) 2 hours post-dose
Plasma120
Liver850
Kidney1500
Lung600
Heart450
Brain50

Elucidation of Excretion Pathways

Excretion studies are crucial for understanding the routes by which a drug and its metabolites are eliminated from the body. These studies typically involve the collection of urine, feces, and sometimes bile to quantify the amount of drug-related material excreted over time. bioivt.com

By using this compound, researchers can accurately measure the total amount of drug and its metabolites eliminated through different pathways. This is often achieved through mass balance studies, where the total administered dose is accounted for in the collected excreta. bioivt.com

The primary routes of excretion for many drugs are renal (via urine) and fecal (via bile). The data gathered from these studies help to determine the relative importance of each pathway for the elimination of befunolol.

The following table provides a hypothetical summary of the excretion of this compound in a preclinical animal model.

Excretion RouteHypothetical Percentage of Administered Dose Recovered
Urine65%
Feces30%
Other (e.g., expired air)<5%
Total Recovered~95%

Advanced Research Perspectives and Future Directions Involving Befunolol D7

Mechanistic Studies of Enzyme-Substrate Interactions using Deuteration

The strategic replacement of hydrogen with deuterium (B1214612) is a powerful technique for investigating the mechanisms of enzyme-catalyzed reactions. This approach leverages the kinetic isotope effect (KIE), where the heavier mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, breaking a C-D bond typically requires more energy and occurs at a slower rate.

In the context of befunolol (B1667911) metabolism, which may involve enzymes such as cytochrome P450, the use of Befunolol-d7 can help elucidate the metabolic pathways and identify the rate-limiting steps. If the deuterated sites on the this compound molecule are involved in a metabolic process that requires C-H bond cleavage, a significant decrease in the rate of metabolism would be observed compared to the non-deuterated befunolol. nih.gov This phenomenon, known as the deuterium kinetic isotope effect (DKIE), provides strong evidence that the C-H bond at that specific position is broken during the rate-determining step of the enzymatic reaction. nih.gov Such studies are crucial for understanding how befunolol interacts with metabolic enzymes at a molecular level and can inform the design of new drugs with improved metabolic stability.

Table 1: Key Aspects of Deuteration in Mechanistic Studies

FeatureDescription
Principle The kinetic isotope effect (KIE), where the C-D bond is stronger and breaks more slowly than the C-H bond.
Application To determine if C-H bond cleavage is a rate-limiting step in an enzymatic reaction involving the drug.
Information Gained Elucidation of metabolic pathways and identification of specific sites of metabolism on the drug molecule ("soft spots"). nih.gov
Significance Provides insights into enzyme-substrate interactions and mechanisms of drug metabolism.

Application in Quantitative Proteomics or Metabolomics (Analogous Approaches)

In the fields of quantitative proteomics and metabolomics, stable isotope-labeled compounds are indispensable for achieving accurate and precise quantification of proteins and metabolites in complex biological samples. This compound is ideally suited for such applications, serving as an internal standard in mass spectrometry-based analytical methods.

When analyzing samples to determine the concentration of befunolol, a known amount of this compound is added at an early stage of sample preparation. Because this compound is chemically identical to befunolol, it behaves similarly during extraction, chromatography, and ionization. However, due to its higher mass, it can be distinguished from the non-deuterated form by the mass spectrometer. By comparing the signal intensity of the analyte (befunolol) to the signal intensity of the internal standard (this compound), any variations in sample handling or instrument response can be normalized, leading to highly reliable quantification. This approach, known as stable isotope dilution analysis, is considered the gold standard for quantitative bioanalysis.

While specific proteomics or metabolomics studies centered on this compound may not be widely published, the principles of using deuterated analogs are broadly applied to understand how drugs affect biological systems. For instance, metabolomics studies could use this compound as an internal standard to accurately measure changes in endogenous metabolites following befunolol administration, providing insights into the drug's pharmacological and potential off-target effects. nih.govmdpi.com

Development of New Analytical Techniques for Deuterated Compounds

The increasing use of deuterated compounds like this compound necessitates the development and refinement of analytical techniques to ensure their quality and proper application. A primary challenge is to confirm the precise location and extent of deuterium incorporation, as well as to quantify any residual non-deuterated or partially deuterated species.

While standard techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental, high-resolution mass spectrometry (HRMS) is particularly valuable for accurately determining the isotopic distribution of this compound. nih.gov Advanced NMR techniques, such as deuterium NMR (²H-NMR), can provide detailed information about the specific sites of deuteration within the molecule. simsonpharma.com

Furthermore, the development of analytical methods must also consider the potential for hydrogen-deuterium exchange, where deuterium atoms might be lost and replaced with hydrogen from the surrounding environment under certain pH or temperature conditions. Therefore, robust stability-indicating methods are required to ensure the isotopic integrity of this compound throughout its use as a reference material or research tool.

Role of this compound in Early Drug Discovery and Preclinical Candidate Selection

In early drug discovery, a significant cause of candidate failure is suboptimal pharmacokinetic properties, such as rapid metabolism, which can lead to low bioavailability and a short duration of action. nih.gov Deuteration of a lead compound is a strategy that can be employed to improve its metabolic profile.

This information is highly valuable during the preclinical candidate selection process. eurofinsdiscovery.com A deuterated analog like this compound might be selected for further development if it demonstrates a superior pharmacokinetic profile compared to the original compound, potentially leading to a more effective therapeutic agent. eurofinsdiscovery.com

Comparative Pharmacological Profiling of Befunolol and its Deuterated Analog in Research Models (Excluding Clinical Efficacy)

When comparing this compound to befunolol in research models, the primary focus is on how deuteration affects the drug's pharmacokinetics, while the pharmacodynamics are generally expected to remain unchanged. The interaction of a drug with its target receptor, in this case, the beta-adrenoceptor, is typically not dependent on C-H bond cleavage and therefore is not significantly affected by the kinetic isotope effect.

Thus, this compound is expected to exhibit the same beta-blocking activity and intrinsic sympathomimetic properties as befunolol. nih.govwikipedia.org However, its pharmacokinetic profile could be notably different. The key comparisons in preclinical research models would involve assessing parameters like absorption, distribution, metabolism, and excretion (ADME).

Table 2: Expected Comparative Profile of Befunolol vs. This compound in Research Models

ParameterBefunololThis compound (Anticipated)Rationale for Difference
Pharmacodynamics
Receptor Binding AffinityBaselineSimilarReceptor binding is typically not dependent on C-H bond cleavage.
Beta-Blocking PotencyBaselineSimilarPharmacological action is expected to be unchanged.
Pharmacokinetics
Rate of MetabolismBaselinePotentially SlowerDeuterium Kinetic Isotope Effect (DKIE) at metabolic sites. nih.gov
Half-Life (t½)BaselinePotentially LongerSlower metabolism leads to slower elimination.
BioavailabilityBaselinePotentially HigherReduced first-pass metabolism can increase systemic exposure.
Metabolite ProfileBaselinePotentially AlteredDeuteration can shift metabolism to other non-deuterated sites. nih.gov

Standardization and Reference Material Applications Beyond Bioanalysis

The utility of this compound as a reference material extends beyond its use as an internal standard in biological sample analysis. Its high purity and well-characterized isotopic enrichment make it suitable for a range of standardization purposes.

Pharmaceutical Quality Control: this compound can be used as a standard to validate and standardize analytical methods for the quality control of befunolol drug products. This includes ensuring the accuracy of assays for drug potency and purity in final formulations.

Environmental Analysis: In environmental monitoring, where trace levels of pharmaceuticals may need to be quantified in complex matrices like water or soil, this compound serves as an excellent internal standard to ensure accurate and reliable measurements.

Proficiency Testing: Laboratories that conduct pharmaceutical analysis can use this compound as part of proficiency testing schemes to verify the accuracy and comparability of their analytical results.

Computational and Modeling Approaches for Deuterium Isotope Effects

Computational chemistry and molecular modeling play an increasingly important role in predicting the potential effects of deuteration on a drug's properties. These in silico methods can help rationalize observed deuterium isotope effects and guide the synthesis of new deuterated compounds.

Using computational approaches like Density Functional Theory (DFT), scientists can model the transition states of metabolic reactions involving befunolol. By calculating the vibrational frequencies of C-H and C-D bonds in these models, it is possible to predict the magnitude of the kinetic isotope effect for specific metabolic pathways. This can help identify which positions on the befunolol molecule, when deuterated, are most likely to result in a significant slowing of metabolism.

This predictive capability allows for a more rational and efficient approach to drug design. Instead of synthesizing numerous deuterated analogs empirically, researchers can use computational modeling to prioritize the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process.

Q & A

Q. How should researchers address potential isotopic exchange of this compound in longitudinal studies?

  • Methodological Answer : Monitor deuterium retention in plasma and tissues via LC-MS/MS over the study duration. Use stable isotope tracing (<sup>13</sup>C-glucose) to distinguish metabolic incorporation from chemical exchange. If >5% deuterium loss occurs, adjust dosing intervals or investigate formulation strategies (e.g., enteric coatings) to improve stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.